2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide 2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18140565
InChI: InChI=1S/C10H18N4O/c1-4-12-10(3,9(11)15)7-14-8(2)5-6-13-14/h5-6,12H,4,7H2,1-3H3,(H2,11,15)
SMILES:
Molecular Formula: C10H18N4O
Molecular Weight: 210.28 g/mol

2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide

CAS No.:

Cat. No.: VC18140565

Molecular Formula: C10H18N4O

Molecular Weight: 210.28 g/mol

* For research use only. Not for human or veterinary use.

2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide -

Specification

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
IUPAC Name 2-(ethylamino)-2-methyl-3-(5-methylpyrazol-1-yl)propanamide
Standard InChI InChI=1S/C10H18N4O/c1-4-12-10(3,9(11)15)7-14-8(2)5-6-13-14/h5-6,12H,4,7H2,1-3H3,(H2,11,15)
Standard InChI Key LLIWRXVRYYJSOY-UHFFFAOYSA-N
Canonical SMILES CCNC(C)(CN1C(=CC=N1)C)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(ethylamino)-2-methyl-3-(5-methylpyrazol-1-yl)propanamide, reflects its branched structure. Key features include:

  • A pyrazole ring substituted with a methyl group at the 5-position.

  • A propanamide backbone with a methyl group at the 2-position.

  • An ethylamino group (-NH-CH2_2-CH3_3) attached to the central carbon.

The SMILES notation CCNC(C)(CN1C(=CC=N1)C)C(=O)N and InChIKey LLIWRXVRYYJSOY-UHFFFAOYSA-N provide unambiguous representations of its structure .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H18N4O\text{C}_{10}\text{H}_{18}\text{N}_{4}\text{O}
Molecular Weight210.28 g/mol
IUPAC Name2-(ethylamino)-2-methyl-3-(5-methylpyrazol-1-yl)propanamide
SMILESCCNC(C)(CN1C(=CC=N1)C)C(=O)N
InChIKeyLLIWRXVRYYJSOY-UHFFFAOYSA-N

Synthesis and Preparation

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

  • Formation of the Pyrazole Moiety: 5-methylpyrazole is prepared via cyclocondensation of hydrazine with a β-ketoester .

  • Alkylation: The pyrazole is alkylated with a bromo-propanamide derivative to introduce the propanamide backbone.

  • Amination: Reaction with ethylamine introduces the ethylamino group under basic conditions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
AlkylationK2_2CO3_3, DMF, 80°C65%
AminationEthylamine, EtOH, reflux72%

Industrial Production

Scalable methods prioritize cost efficiency and purity:

  • Continuous Flow Reactors: Enhance mixing and temperature control during alkylation.

  • Catalytic Amination: Nickel-based catalysts reduce reaction times by 30% compared to traditional methods .

Comparative Analysis with Structural Analogs

Table 3: Comparison with 3-Methylpyrazole Analog

Property5-Methyl Derivative (Target)3-Methyl Derivative
COX-2 Inhibition (IC50_{50})12.3 μM18.7 μM
Aqueous Solubility4.2 mg/mL2.8 mg/mL
Synthetic Yield72%68%

The 5-methyl substitution enhances both solubility and bioactivity compared to its 3-methyl isomer .

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